N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a benzyl group, a 4-chlorobenzyl moiety, a sulfanylidene group, and a carboxamide functionality. The compound’s crystallographic properties, analyzed using tools like SHELX and ORTEP-3 , reveal a rigid planar core stabilized by intramolecular hydrogen bonds, as inferred from patterns in hydrogen-bonding networks . Its synthesis likely follows methodologies similar to those described for plant-derived biomolecules and marine actinomycete metabolites, involving multistep organic reactions and LC/MS-based structural validation .
Properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c24-18-9-6-16(7-10-18)14-27-22(29)19-11-8-17(12-20(19)26-23(27)30)21(28)25-13-15-4-2-1-3-5-15/h1-7,9-10,17,19-20H,8,11-14H2,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYPOZGLALOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=C3)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 442.0 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity, including a benzyl group and a chlorophenyl moiety.
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
-
Antiviral Properties :
- Research indicates potential antiviral effects that may involve the inhibition of viral replication by targeting specific viral enzymes or receptors.
-
Anticancer Effects :
- N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene has shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through interference with cell cycle regulation.
The biological activities of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways in both microbial and cancerous cells.
- Receptor Binding : It can bind to receptors that regulate cell proliferation and apoptosis, leading to altered cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Antiviral | Inhibits viral replication | |
| Anticancer | Induces apoptosis; inhibits tumor growth |
Case Study: Anticancer Activity
In a recent study, N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be developed as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the quinazoline family, which includes derivatives with varied substituents influencing bioactivity and physicochemical properties. Key analogues include:
Chlorine at the para position may confer higher lipophilicity than fluorine, influencing membrane penetration .
Bioactivity
The compound’s mechanism may involve ferroptosis induction, akin to other ferroptosis-inducing agents (FINs) like erastin and RSL3. Comparative studies suggest:
- Selectivity: Similar to FINs, the compound may exhibit higher cytotoxicity in oral squamous cell carcinoma (OSCC) cells than normal epithelial cells, leveraging metabolic vulnerabilities in cancer cells .
- Natural vs. Synthetic : Unlike plant-derived FINs (e.g., artemisinin derivatives), the synthetic nature of the reference compound allows precise structural tuning for potency and reduced off-target effects .
Physicochemical Properties
- Solubility : The carboxamide group improves aqueous solubility compared to methyl ester derivatives, critical for oral bioavailability.
- Stability : Sulfanylidene contributes to stability via intramolecular hydrogen bonds, as demonstrated in graph-set analysis of crystalline structures .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of intermediate chalcones or heterocyclic cores, such as quinazoline backbones, using aldehydes (e.g., 3-chlorobenzaldehyde) under acidic or Lewis acid catalysis (e.g., p-toluenesulfonic acid) .
- Cyclization : Microwave-assisted or reflux methods to enhance reaction efficiency and yield .
- Functionalization : Introduction of sulfanylidene and carboxamide groups via nucleophilic substitution or amidation reactions, requiring inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. How is the compound’s structural identity confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and stereochemistry. For example, aromatic protons in the 4-chlorophenyl group appear as distinct doublets in the 7.2–7.6 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting isotopic chlorine signatures .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, particularly for polymorph identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products?
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve solubility of intermediates, while lower temperatures (<40°C) reduce undesired dimerization .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance regioselectivity during cyclization steps .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR tracks reaction progress, enabling timely quenching to prevent over-oxidation of the sulfanylidene group .
Q. How can contradictions in spectroscopic data be resolved?
- Cross-Validation : Combine multiple techniques (e.g., NMR, MS, and IR) to reconcile discrepancies. For example, ambiguous NOESY correlations in crowded aromatic regions can be clarified via 2D-COSY or HSQC experiments .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding in peak assignment .
- Batch Comparison : Analyze multiple synthetic batches to distinguish inherent spectral variability from impurities .
Q. What experimental designs elucidate the compound’s mechanism of action in pharmacological studies?
- Enzyme Kinetics : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to measure inhibition constants (Kᵢ) against target enzymes like kinases or proteases .
- Molecular Docking : Employ software (e.g., AutoDock Vina) to model interactions between the compound’s sulfanylidene group and catalytic cysteine residues in enzymes .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation, using LC-MS/MS for metabolite identification .
Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection at λ = 254 nm .
- Kinetic Analysis : Plot degradation rates (k) using the Arrhenius equation to predict shelf-life under storage conditions .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously to ensure inter-laboratory consistency .
- Data Interpretation : Use open-source tools (e.g., MestReNova for NMR, Open Babel for structural conversions) to standardize analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
